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Bisanilinopyrimidine, 3q -

Bisanilinopyrimidine, 3q

Catalog Number: EVT-8016519
CAS Number:
Molecular Formula: C18H14N4O4
Molecular Weight: 350.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Bisanilinopyrimidine, 3q falls under the category of small molecule inhibitors and is classified as a pyrimidine derivative. Its structure features two aniline groups attached to a pyrimidine ring, which is characteristic of many kinase inhibitors. The compound is primarily researched for its role in oncology, specifically in the inhibition of Aurora kinases, which are often overexpressed in various cancers.

Synthesis Analysis

The synthesis of bisanilinopyrimidine, 3q, typically involves several steps that can vary based on the specific derivatives being produced. A common synthetic route includes:

  1. Starting Materials: The synthesis often begins with readily available precursors such as 2,4-dichloropyrimidine.
  2. Substitution Reactions: The key step involves nucleophilic substitution where an aniline derivative displaces a chlorine atom on the pyrimidine ring. This reaction can be facilitated under conditions such as heating or using solvents like ethanol.
  3. Formation of Final Compound: Subsequent reactions may involve modifications to introduce functional groups that enhance solubility or bioactivity. For instance, the introduction of carboxylic acid or other substituents at specific positions on the aromatic rings is common to optimize the compound's potency against Aurora kinases .

Technical Details

  • Reagents: Common reagents include sodium azide for creating tetrazole derivatives and palladium catalysts for hydrogenation steps.
  • Conditions: Reactions are often conducted under controlled temperatures (e.g., 150°C) and may utilize microwave irradiation to enhance yields and reduce reaction times .
Molecular Structure Analysis

The molecular structure of bisanilinopyrimidine, 3q can be described as follows:

  • Core Structure: The compound features a pyrimidine ring substituted at the 2 and 4 positions with aniline groups.
  • Functional Groups: Depending on the specific derivative, functional groups such as carboxyl (-COOH) or halogens (e.g., chloro) may be present.
  • Geometric Configuration: The spatial arrangement of substituents around the pyrimidine core plays a crucial role in its biological activity, influencing binding affinity to Aurora kinases.

Relevant Data

  • Molecular Formula: C14_{14}H12_{12}N4_{4}
  • Molecular Weight: Approximately 240.27 g/mol
  • 3D Structure: Computational modeling techniques like molecular docking simulations are often employed to visualize binding interactions with target proteins .
Chemical Reactions Analysis

Bisanilinopyrimidine, 3q is involved in several chemical reactions that contribute to its biological activity:

  1. Inhibition Mechanism: It acts primarily through competitive inhibition at the ATP-binding site of Aurora kinases.
  2. Reactivity with Biological Targets: The compound can undergo further reactions in biological systems leading to modifications that enhance or reduce its activity.
  3. Stability Studies: Understanding its stability under physiological conditions is critical for evaluating its therapeutic potential.

Technical Parameters

  • IC50 Values: The inhibitory concentration required for 50% inhibition of Aurora kinase activity is often reported in studies; for instance, values around 18.3 nM have been noted for related compounds .
Mechanism of Action

The mechanism by which bisanilinopyrimidine, 3q exerts its effects primarily involves:

  1. Binding Affinity: The compound binds competitively to the ATP-binding site of Aurora kinases, inhibiting their phosphorylation activity crucial for cell cycle progression.
  2. Impact on Cell Cycle: By inhibiting these kinases, bisanilinopyrimidine disrupts normal mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.

Relevant Data

  • Studies utilizing molecular docking have elucidated specific interactions between bisanilinopyrimidine and key residues within the active site of Aurora kinases .
Physical and Chemical Properties Analysis

Bisanilinopyrimidine, 3q exhibits several notable physical and chemical properties:

  • Solubility: Varies depending on substituents; modifications are often made to enhance water solubility for better bioavailability.
  • Melting Point: Specific melting points can vary based on derivatives but generally fall within a range typical for organic compounds with similar structures.
  • Stability: Stability under physiological conditions is critical; studies often assess degradation pathways and half-life in biological systems.

Relevant Data

  • pKa Values: Understanding the acid-base properties helps predict solubility and permeability characteristics essential for drug formulation .
Applications

Bisanilinopyrimidine, 3q has significant applications in scientific research and potential therapeutic settings:

  1. Cancer Therapy: Primarily researched as an inhibitor of Aurora kinases in various cancer types due to their role in tumorigenesis.
  2. Drug Development: Serves as a lead compound for developing more selective inhibitors targeting specific kinase pathways involved in cancer progression.
  3. Biochemical Research: Used as a tool compound to study cell cycle regulation and kinase signaling pathways.
Introduction to Aurora Kinase Inhibition in Oncotherapy

Role of Aurora Kinases (A, B, C) in Mitotic Regulation and Tumorigenesis

Aurora kinases (A, B, C) are serine/threonine kinases that serve as master regulators of mitotic progression. Aurora A localizes to centrosomes and spindle poles, governing centrosome maturation, spindle assembly, and mitotic entry. Aurora B, a chromosomal passenger protein, ensures accurate chromosome segregation, cytokinesis, and correction of microtubule-kinetochore attachments. Aurora C shares functional overlap with Aurora B but exhibits testis-specific expression under physiological conditions [5] [7]. Dysregulation of these kinases is oncogenic: Aurora A amplification induces chromosomal instability by disrupting p53 tumor suppressor function via phosphorylation at Ser215, while Aurora B overexpression promotes aneuploidy and inhibits apoptosis [1] [7] [8]. These kinases are frequently overexpressed in solid tumors and hematological malignancies, correlating with poor prognosis [5] [6].

Table 1: Aurora Kinase Dysregulation in Human Cancers

KinasePrimary FunctionsTumor AssociationsOncogenic Mechanisms
Aurora ASpindle assembly, Centrosome maturationBreast, ovarian, gliomasp53 inactivation, MYC stabilization, centrosome amplification
Aurora BChromosome biorientation, CytokinesisColon, thyroid, glioblastomaImpairment of spindle checkpoint, aneuploidy
Aurora CMeiosis regulation, CytokinesisLeukemias, testicular cancerFunctional redundancy with Aurora B

Mechanistically, Aurora A drives tumorigenesis through:

  • Genomic instability: Overexpression induces centrosome amplification and multipolar spindles [7].
  • Oncogene cooperation: Amplifies MYC signaling and stabilizes MYC protein by shielding it from proteasomal degradation [8].
  • Therapeutic resistance: Promotes survival pathways via NF-κB activation [7].

Rationale for Targeting Aurora A with Bisanilinopyrimidine Scaffolds

The ATP-binding sites of Aurora A and B share >70% sequence identity, posing a fundamental challenge for selective inhibition. Early pan-Aurora inhibitors (e.g., ZM447439, VX-680) caused dose-limiting toxicities due to simultaneous disruption of both kinases’ functions [5] [7]. Bisanilinopyrimidines emerged as a solution, exploiting a single amino acid divergence in the hinge region: Aurora B contains glutamate at position 161 (Glu161), while Aurora A has threonine at position 217 (Thr217). This residue difference creates a steric and electrostatic barrier in Aurora B that bisanilinopyrimidines strategically avoid [1] [2].

Structural analyses (e.g., PDB ID: 3H0Z) reveal critical interactions:

  • The pyrimidine core forms hydrogen bonds with Ala213 backbone in Aurora A’s hinge region.
  • The o-chlorophenyl group occupies a hydrophobic pocket near the gatekeeper residue.
  • Aniline substituents extend toward solvent-exposed regions, allowing modifications that enhance Aurora A selectivity [2] [3].

Table 2: Selectivity Profiles of Aurora Kinase Inhibitors

Compound ClassAurora A IC₅₀Aurora B IC₅₀Selectivity Ratio (AurA/AurB)
Bisanilinopyrimidine (e.g., Genentech compound)3 nM>1,000 nM>300-fold
PHA-739358 (Pan-inhibitor)13 nM79 nM6-fold
ZM447439 (Pan-inhibitor)110 nM130 nM1.2-fold

Data sources: [1] [7]

Conformational flexibility of bisanilinopyrimidines enables DFG-out binding in Aurora A, a unique feature among type I inhibitors. This displaces the activation loop, preventing kinase autophosphorylation while sparing Aurora B’s distinct ATP-pocket topology [3] [4].

Historical Development of Bisanilinopyrimidine Derivatives as Kinase Inhibitors

The bisanilinopyrimidine scaffold was first identified in 2009 by Genentech scientists during high-throughput screening. Initial lead compound 1 exhibited potent Aurora A inhibition (IC₅₀ = 6.1 ± 1.0 nM) but poor solubility [3]. Structure-activity relationship (SAR) optimization followed three key vectors:

  • Pyrimidine core modifications: Introduction of fluorine at C5 (e.g., compound 3q) enhanced potency by improving hydrophobic interactions with the hinge region. This reduced Aurora A IC₅₀ to sub-5 nM levels [3] [4].
  • A-ring substitutions: Replacement of carboxylic acid with halogens (o-chlorophenyl) improved cell permeability and metabolic stability. The ortho-chloro group conferred optimal steric hindrance, blocking demethylation by hepatic CYP450 enzymes [3] [4].
  • B-ring optimizations: Para-position polar groups (e.g., morpholine, piperazine) enhanced aqueous solubility without sacrificing affinity. Compound 9m incorporated a water-solubilizing group that maintained >90% cellular target engagement [3].

Table 3: Evolution of Bisanilinopyrimidine Derivatives

GenerationRepresentative CompoundKey ModificationsAurora A IC₅₀Cellular Activity
1st (2009)Compound 1o-Carboxylic acid6.1 nMLimited by solubility
2nd (2012)Compound 3q5-Fluoropyrimidine, o-chlorophenyl<4 nMIC₅₀ = 28 nM (MDA-MB-468)
3rd (2016)Compound 9mB-ring morpholine3.2 nMSoluble, potent cellular inhibition

Data sources: [3] [4]

Crystallographic validation (PDB IDs: 3H0Z, 3H0Y) confirmed that optimized derivatives like 3q maintain hydrogen bonding with the hinge region while inducing a unique DFG-out conformation not observed in Aurora B complexes [2] [3]. This generation of inhibitors demonstrated potent suppression of Aurora A autophosphorylation (Thr288) in breast cancer models (MDA-MB-468), validating their cellular efficacy [3] [7].

Listed Compounds:

  • Bisanilinopyrimidine
  • PHA-739358 (Danusertib)
  • ZM447439
  • VX-680
  • Compound 1
  • Compound 3q
  • Compound 9m
  • Alisertib (MLN8237)
  • Fasudil
  • AT-9283

Properties

Product Name

Bisanilinopyrimidine, 3q

IUPAC Name

2-[[2-(3-carboxyanilino)pyrimidin-4-yl]amino]benzoic acid

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

InChI

InChI=1S/C18H14N4O4/c23-16(24)11-4-3-5-12(10-11)20-18-19-9-8-15(22-18)21-14-7-2-1-6-13(14)17(25)26/h1-10H,(H,23,24)(H,25,26)(H2,19,20,21,22)

InChI Key

CAOQBIMLYDDYEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)O

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